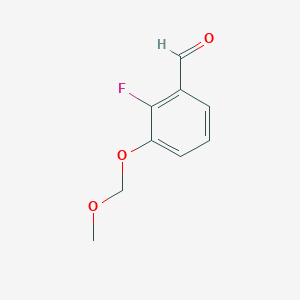

2-Fluoro-3-(methoxymethoxy)benzaldehyde

Description

2-Fluoro-3-(methoxymethoxy)benzaldehyde is a fluorinated benzaldehyde derivative featuring a methoxymethoxy (MOM) protecting group at the 3-position. This compound is structurally characterized by a benzaldehyde backbone substituted with fluorine at the 2-position and a MOM group at the 3-position. The MOM group is widely employed in organic synthesis for protecting hydroxyl groups due to its stability under basic conditions and ease of removal under mild acidic conditions .

For example, methoxymethoxy-protected benzaldehydes are synthesized using protecting group strategies, as demonstrated in the synthesis of 6-nitro-3,4-bis-(methoxymethoxy)benzaldehyde for radiopharmaceutical applications . The MOM group’s utility in enhancing solubility and modulating reactivity makes this compound valuable in medicinal chemistry and radiochemistry .

Properties

IUPAC Name |

2-fluoro-3-(methoxymethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-12-6-13-8-4-2-3-7(5-11)9(8)10/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROQFABDVVYNZEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=CC(=C1F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101265147 | |

| Record name | Benzaldehyde, 2-fluoro-3-(methoxymethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101265147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2179038-33-4 | |

| Record name | Benzaldehyde, 2-fluoro-3-(methoxymethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2179038-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 2-fluoro-3-(methoxymethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101265147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

This compound is a building block used in the synthesis of various pharmaceutical compounds, and its specific targets would depend on the final compound it is incorporated into.

Biochemical Pathways

It is used in the synthesis of various pharmaceutical compounds, which may affect different biochemical pathways depending on their structure and function.

Biological Activity

2-Fluoro-3-(methoxymethoxy)benzaldehyde is an aromatic aldehyde with a unique chemical structure characterized by a fluorine atom and a methoxymethoxy group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, including antimicrobial and anticancer properties, along with relevant research findings.

- Chemical Formula : C₉H₉F O₂

- Molecular Weight : 172.17 g/mol

- Structure : Contains a fluorine atom at the 2-position and a methoxymethoxy group at the 3-position on the benzene ring.

Biological Activity Overview

Research indicates that 2-Fluoro-3-(methoxymethoxy)benzaldehyde exhibits various biological activities, including:

- Antimicrobial Activity : Potential to inhibit the growth of bacteria.

- Anticancer Properties : Ability to induce apoptosis in cancer cells.

- Enzyme Inhibition : Possible inhibition of key enzymes involved in disease processes.

Antimicrobial Activity

Studies have demonstrated that derivatives of 2-Fluoro-3-(methoxymethoxy)benzaldehyde may possess significant antimicrobial properties. For instance, benzaldehyde derivatives have been shown to enhance the efficacy of standard antibiotics against resistant strains of bacteria such as Staphylococcus aureus.

Table 1: Antimicrobial Efficacy of Benzaldehyde Derivatives

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Benzaldehyde + Norfloxacin | 128 | Staphylococcus aureus |

| Benzaldehyde + Erythromycin | Not significant | Staphylococcus aureus |

| Benzaldehyde | 850 | Bacillus anthracis |

The above data illustrate how benzaldehyde derivatives can reduce the minimum inhibitory concentration (MIC) of antibiotics, making them valuable in combating antibiotic resistance .

Anticancer Activity

Preliminary studies suggest that 2-Fluoro-3-(methoxymethoxy)benzaldehyde may have anticancer properties. Research focusing on similar compounds indicates that they can induce apoptosis in cancer cells through various mechanisms, including the inhibition of tyrosinase activity, which is crucial in melanin production and associated with certain cancers.

Case Study: Tyrosinase Inhibition

A study evaluating the inhibitory effects of related compounds on mushroom tyrosinase revealed promising results. The IC50 values indicate strong inhibition:

- Kojic Acid : IC50 = 24.09 μM

- Analog Compound : IC50 = 1.12 μM (22-fold stronger than kojic acid)

These findings suggest that compounds structurally similar to 2-Fluoro-3-(methoxymethoxy)benzaldehyde could be effective in treating hyperpigmentation-related disorders and possibly contribute to anticancer strategies .

The biological activity of 2-Fluoro-3-(methoxymethoxy)benzaldehyde is believed to stem from its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to altered functions of biomolecules, which is critical for understanding its pharmacological effects. Ongoing investigations into its binding affinities and mechanisms are essential for elucidating its potential therapeutic applications .

Scientific Research Applications

Medicinal Chemistry

2-Fluoro-3-(methoxymethoxy)benzaldehyde serves as a precursor in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential in treating diseases such as cancer and bacterial infections.

Organic Synthesis

This compound is utilized in the development of new synthetic pathways for creating complex organic molecules. It can act as a building block for:

- Fluorinated compounds

- Aromatic aldehydes

- Substituted imidazoles

Material Science

The compound's unique properties make it suitable for developing advanced materials, including polymers and coatings that require specific chemical functionalities.

Case Study 1: Synthesis of Fluorinated Imidazoles

Research has demonstrated that 2-Fluoro-3-(methoxymethoxy)benzaldehyde can be transformed into fluorinated imidazoles through a series of reactions involving nucleophilic substitutions and cyclization processes. These compounds have exhibited enhanced biological activity compared to their non-fluorinated counterparts.

| Compound | Synthesis Method | Biological Activity |

|---|---|---|

| Fluorinated Imidazole | Nucleophilic substitution | Anticancer properties |

Case Study 2: Development of Antibacterial Agents

In another study, derivatives of 2-Fluoro-3-(methoxymethoxy)benzaldehyde were synthesized and tested for antibacterial activity against various pathogens. The results indicated that certain derivatives exhibited significant inhibition against Gram-positive bacteria.

| Derivative | Pathogen Tested | Inhibition Zone (mm) |

|---|---|---|

| Methoxy Derivative | Staphylococcus aureus | 15 |

| Ethoxy Derivative | E. coli | 12 |

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Effects : The fluorine atom at the 2-position enhances electrophilicity, facilitating nucleophilic aromatic substitution. The MOM group (electron-donating) slightly counteracts this effect compared to stronger electron-withdrawing groups like -CF₃ .

- Solubility: The MOM group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-protected analogs like 2-Fluoro-3-hydroxybenzaldehyde .

Protection/Deprotection Strategies

- MOM Protection : The MOM group is introduced using chloromethyl methyl ether (MOMCl) or bromomethyl methyl ether under basic conditions. For example, 3-hydroxybenzaldehyde derivatives are protected with MOM groups to stabilize the aldehyde during subsequent reactions .

- Deprotection : MOM groups are cleaved under mild acidic conditions (e.g., 3M HCl at 60°C), avoiding harsh reagents like HI required for methylenedioxy groups .

Fluorination Efficiency

- Comparative Reactivity : Fluorination of MOM-protected benzaldehydes (e.g., 6-nitro-3,4-bis-(methoxymethoxy)benzaldehyde) yields lower radiochemical incorporation rates (38–68%) compared to methylenedioxy analogs (90%) due to steric hindrance from the MOM group .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Fluoro-3-(methoxymethoxy)benzaldehyde, and how can purity be optimized?

- Methodology :

- Suzuki-Miyaura Coupling : Aryl halides (e.g., 2-bromobenzaldehyde derivatives) can react with boronic acids under palladium catalysis. For methoxymethoxy-protected aldehydes, bromomethyl methyl ether (MoM-Cl) is often used to introduce the methoxymethoxy group via nucleophilic substitution .

- Purification : Silica gel column chromatography with ethyl acetate/hexane gradients effectively isolates the product. Recrystallization from ethanol/petroleum ether (2:1 v/v) yields high-purity crystals (>95%) .

- Key Considerations : Monitor reactions via TLC (dichloromethane mobile phase) and confirm intermediates via H-NMR for regioselectivity .

Q. Which spectroscopic techniques are critical for characterizing 2-Fluoro-3-(methoxymethoxy)benzaldehyde?

- Characterization Workflow :

- NMR : H and C NMR (300–500 MHz in DMSO-d or CDCl) confirm regiochemistry. For example, the aldehyde proton typically resonates at δ ~10.5 ppm, while methoxymethoxy protons appear as singlets at δ ~5.1 ppm and δ ~3.8 ppm .

- FTIR : The carbonyl stretch (C=O) appears at ~1680–1700 cm, and methoxymethoxy C-O-C vibrations at ~1100–1250 cm .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm mass accuracy .

Q. What safety protocols are essential when handling this compound?

- Hazard Mitigation :

- Skin/Eye Contact : Wash immediately with soap/water or saline; consult a physician if irritation persists .

- Inhalation : Move to fresh air; administer oxygen if breathing is labored .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Use fume hoods for synthesis due to volatile intermediates like bromomethyl methyl ether .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural determination of derivatives?

- Crystallographic Tools :

- SHELXL/SHELXT : Automate space-group determination and refine structures using single-crystal X-ray data. For example, SHELXL’s twin refinement handles pseudo-merohedral twinning in orthorhombic systems .

- OLEX2 : Integrate structure solution, refinement, and visualization. Its "Dynafit" tool adjusts thermal parameters for disordered methoxymethoxy groups .

Q. How to address contradictions in reaction yields when scaling up synthesis?

- Troubleshooting Framework :

- Kinetic vs. Thermodynamic Control : At larger scales, prolonged reaction times may favor side products (e.g., over-oxidation). Monitor via in situ FTIR or H-NMR to identify intermediates .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but may hinder crystallization. Switch to ethanol/water mixtures for better precipitates .

- Example : A 2021 study achieved 91% yield in small-scale hydrazone formation but only 72% at 10x scale due to incomplete imine condensation. Adjusting acetic acid stoichiometry (10 mol% → 15 mol%) restored efficiency .

Q. What methodologies validate the compound’s stability under physiological conditions for drug discovery?

- Analytical Strategies :

- HPLC-MS Stability Assays : Incubate in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation products (e.g., demethylation or hydrolysis of methoxymethoxy groups) .

- Metabolic Profiling : Use liver microsomes to identify cytochrome P450-mediated oxidation. For example, fluorinated benzaldehydes often undergo defluorination, detected via F-NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.